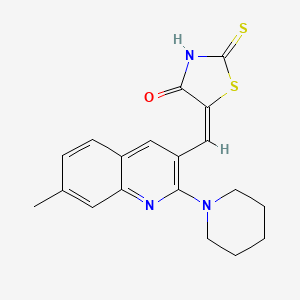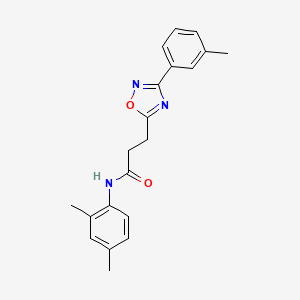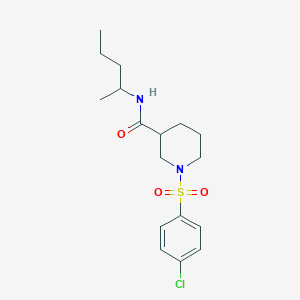
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is a member of the oxadiazole family and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Furthermore, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various types of cancer cells, making it a potential candidate for the development of new cancer treatments. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration method for this compound to minimize its toxicity.
Direcciones Futuras
There are several future directions for the research on 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide. One of the most promising directions is the development of new cancer treatments based on this compound. Additionally, further research is needed to determine the optimal dosage and administration method for this compound to minimize its toxicity. Furthermore, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to determine the efficacy of this compound in treating these diseases. Finally, this compound has the potential to be used as a diagnostic tool for cancer due to its ability to selectively target cancer cells. Further research is needed to determine the feasibility of using this compound as a diagnostic tool.
Métodos De Síntesis
There are several methods for synthesizing 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide. One of the most commonly used methods involves the reaction of 2-chlorobenzohydrazide with 4-methoxybenzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 4-bromobutanoyl chloride to yield 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide.
Aplicaciones Científicas De Investigación
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to have potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-14-11-9-13(10-12-14)21-17(24)7-4-8-18-22-19(23-26-18)15-5-2-3-6-16(15)20/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBSNHQJKBHSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)

![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)


![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)




![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)

